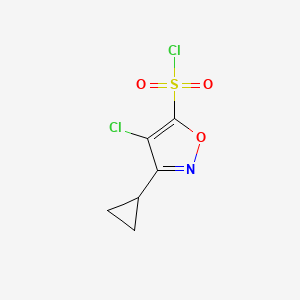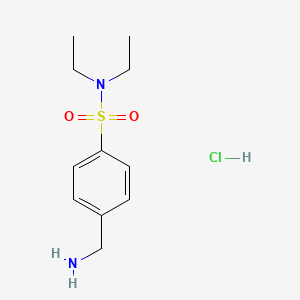
N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the oxalamide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The thiophene and furan rings might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the oxalamide group might increase its polarity, potentially affecting its solubility in various solvents .Aplicaciones Científicas De Investigación
N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer and autoimmune disorders. In a study by Honigberg et al. (2015), this compound was found to inhibit the growth of B-cell lymphoma cells both in vitro and in vivo. Another study by Okada et al. (2018) demonstrated that this compound could improve symptoms in a mouse model of multiple sclerosis by reducing inflammation and demyelination.
Mecanismo De Acción
N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, this compound can prevent the activation and proliferation of cancerous B-cells and reduce the activity of immune cells involved in autoimmune disorders. The specific binding of this compound to BTK is mediated through hydrogen bonding and hydrophobic interactions, as described in a study by Yamazaki et al. (2017).
Biochemical and Physiological Effects:
In addition to its effects on B-cells and immune cells, this compound has been shown to have other biochemical and physiological effects. For example, this compound can inhibit the activation of platelets and reduce the risk of thrombosis, as demonstrated in a study by Furman et al. (2017). This compound has also been shown to have anti-inflammatory effects, which may be useful in treating a variety of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide has several advantages for use in lab experiments. It is a highly selective inhibitor of BTK, which allows for specific targeting of B-cell signaling pathways. This compound is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects on other kinases, which could complicate interpretation of experimental results. In addition, this compound may have limited solubility in certain solvents, which could affect its bioavailability.
Direcciones Futuras
There are several future directions for research on N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide. One area of interest is the potential use of this compound in combination with other therapies for cancer and autoimmune disorders. Another area of research is the development of more potent and selective BTK inhibitors based on the structure of this compound. Finally, there is interest in studying the effects of this compound on other cell types and signaling pathways, which could reveal new therapeutic applications for this compound.
In conclusion, this compound is a synthetic compound with potential as a therapeutic agent in cancer and autoimmune disorders. Its selective inhibition of BTK and other biochemical and physiological effects make it a promising candidate for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper.
Métodos De Síntesis
The synthesis of N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide involves several steps, as described in a research article by Yamazaki et al. (2017). The starting materials are 4-isopropylaniline and 5-(thiophen-2-yl)furan-2-carbaldehyde, which are reacted to form an imine intermediate. This intermediate is then treated with oxalyl chloride to form the oxalamide product, this compound. The final compound is purified by column chromatography to obtain a white solid.
Propiedades
IUPAC Name |
N'-(4-propan-2-ylphenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13(2)14-5-7-15(8-6-14)22-20(24)19(23)21-12-16-9-10-17(25-16)18-4-3-11-26-18/h3-11,13H,12H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBHQLJKDPVSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2450658.png)

![[2-(3-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2450661.png)
![2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2450663.png)

![(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide](/img/structure/B2450665.png)

![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2450669.png)




![Methyl 2-[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2450676.png)
![N-(sec-butyl)-3-[2-(3-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2450679.png)